Tert-butyl 3-ethoxypyrrolidine-1-carboxylate
Overview
Description
Scientific Research Applications
Application in the Microelectronics Industry
- Field : Microelectronics
- Summary : Tert-butyl is used in the design of high-performance polyimide (PI) films, which are of great significance in the microelectronics industry .
- Methods : A series of novel tert-butyl PI films were constructed based on a low-temperature polymerization strategy . This involved using tetracarboxylic dianhydride and 4,4’-diamino-3,5-ditert butyl biphenyl ether as monomers .
- Results : The introduction of tert-butyl branches in the main chain of PIs can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI, resulting in a low dielectric constant .
Application in Crystal Engineering
- Field : Crystal Engineering
- Summary : Tert-butyl substitution on salicylideneaniline has been re-evaluated in crystal engineering .
- Methods : Single-crystal microscopic absorption spectroscopy was used to clarify the effect of a bulky substituent on the photochromic properties of salicylideneanilines .
- Results : It was discovered that 3,5-di-tert-butylsalicylideneaniline had at least three crystalline polymorphs . The photoresponse was found to be remarkably temperature dependent .
Application in Hydrogel Synthesis
- Field : Polymer Science
- Summary : Tert-butyl is used in the synthesis of thermo-sensitive terpolymer hydrogels .
- Methods : Terpolymer hydrogels based on N-tert-butylacrylamide were successfully photopolymerised .
- Results : The study did not provide specific results or outcomes .
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : Tert-butyl groups are used in the tert-butylation of carboxylic acids and alcohols . This reaction is simple, safe, and yields tert-butyl esters quickly and in good yields .
- Methods : The reaction involves the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate .
- Results : All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .
Application in Flow Microreactors
- Field : Chemical Engineering
- Summary : Tert-butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Methods : The method involves the use of flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Application in Late-Stage Hydroxylation
- Field : Pharmaceutical Chemistry
- Summary : Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest .
- Methods : The method involves the use of tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .
- Results : The study did not provide specific results or outcomes .
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : Tert-butyl groups are used in the tert-butylation of carboxylic acids and alcohols . This reaction is simple, safe, and yields tert-butyl esters quickly and in good yields .
- Methods : The reaction involves the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate .
- Results : All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .
Application in Flow Microreactors
- Field : Chemical Engineering
- Summary : Tert-butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Methods : The method involves the use of flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Application in Late-Stage Hydroxylation
- Field : Pharmaceutical Chemistry
- Summary : Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest . This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .
- Methods : The method involves the use of tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .
- Results : The study did not provide specific results or outcomes .
properties
IUPAC Name |
tert-butyl 3-ethoxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-14-9-6-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQETXAYIDTYNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-ethoxypyrrolidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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